molecular formula C18H20N2O4S B2593478 3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690962-45-9

3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No. B2593478
CAS RN: 690962-45-9
M. Wt: 360.43
InChI Key: BASUHVPACWTKJF-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, primarily as antibiotics .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a benzenesulfonamide group and a methoxy group attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonamide group might undergo hydrolysis, and the methoxy group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar sulfonamide group might increase the compound’s solubility in water . The compound’s boiling point, density, and pKa are predicted to be 561.0±60.0 °C, 1.335±0.06 g/cm3, and 7.49±0.10, respectively .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including compounds with the pyrrolidine-1-carbonyl moiety, have demonstrated antiviral potential. For instance:

Medicinal Chemistry

The pyrrolidine-1-carbonyl group plays a crucial role in drug development. Researchers have utilized it to synthesize bioactive compounds. Notably:

Antibacterial Properties

Pyrrolidine derivatives have been explored for their antibacterial activity. For instance:

Other Biological Activities

Beyond antiviral and antibacterial effects, indole derivatives containing the pyrrolidine-1-carbonyl group exhibit:

Natural Compounds

Indole derivatives are found in various natural compounds, including tryptophan and indole-3-acetic acid (a plant hormone). These natural sources highlight the significance of indole-based pharmacophores.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. As a sulfonamide derivative, this compound might have antibiotic activity, which could potentially cause allergic reactions in some individuals .

Future Directions

The compound could potentially be explored for its antibacterial properties, given the known activity of sulfonamides. Additionally, modifications to the compound, such as the addition or removal of functional groups, could be investigated to enhance its activity or alter its properties .

properties

IUPAC Name

3-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-5-4-6-17(13-16)25(22,23)19-15-9-7-14(8-10-15)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASUHVPACWTKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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